molecular formula C12H16N2O2 B174028 1-(2-Methoxybenzoyl)piperazine CAS No. 100939-88-6

1-(2-Methoxybenzoyl)piperazine

Cat. No. B174028
M. Wt: 220.27 g/mol
InChI Key: QCEOIWAYVGFLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzoyl)piperazine is a unique chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxybenzoyl)piperazine is represented by the SMILES string O=C(N1CCNCC1)C2=CC=CC=C2OC . This indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)) .


Physical And Chemical Properties Analysis

1-(2-Methoxybenzoyl)piperazine has a molecular weight of 220.27 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

  • Scientific Field : Chemistry
  • Summary of the Application : “1-(2-Methoxybenzoyl)piperazine” is a chemical compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s used in various scientific research applications .
  • Results or Outcomes : The results or outcomes obtained from the use of “1-(2-Methoxybenzoyl)piperazine” would also depend on the specific research context. Unfortunately, I couldn’t find specific quantitative data or statistical analyses related to this compound .
  • Scientific Field : Chemistry
  • Summary of the Application : “1-(2-Methoxybenzoyl)piperazine” is also available as a trifluoroacetate salt . This could suggest its use in applications where the trifluoroacetate anion is beneficial, such as in certain types of organic synthesis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “1-(2-Methoxybenzoyl)piperazine trifluoroacetate” would depend on the specific research context .
  • Results or Outcomes : The results or outcomes obtained from the use of “1-(2-Methoxybenzoyl)piperazine trifluoroacetate” would also depend on the specific research context .

In addition, there is a research paper that discusses the synthesis, preclinical evaluation, and molecular modelling of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging . This suggests that “1-(2-Methoxybenzoyl)piperazine” might have applications in neuroscience or medical imaging .

  • Scientific Field : Organic Chemistry

    • Summary of the Application : “1-(2-Methoxybenzoyl)piperazine” is available as a trifluoroacetate salt . This suggests its use in applications where the trifluoroacetate anion is beneficial, such as in certain types of organic synthesis .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results or Outcomes : The results or outcomes obtained would also depend on the specific research context .
  • Scientific Field : Neuroscience

    • Summary of the Application : There is a research paper that discusses the synthesis, preclinical evaluation, and molecular modelling of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging . This suggests that “1-(2-Methoxybenzoyl)piperazine” might have applications in neuroscience or medical imaging .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results or Outcomes : The results or outcomes obtained would also depend on the specific research context .

Safety And Hazards

According to the safety data sheet, 1-(2-Methoxybenzoyl)piperazine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(2-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEOIWAYVGFLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355316
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzoyl)piperazine

CAS RN

100939-88-6
Record name 1-(2-methoxybenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxybenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxybenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxybenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxybenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxybenzoyl)piperazine

Citations

For This Compound
1
Citations
N Agrawal, J Machhi, V Rathwa, AM Kanhed, S Patel… - RSC …, 2016 - pubs.rsc.org
The 6,7-dimethoxyquinazoline scaffold was further explored to provide dual acting α1- and AT1-receptor antagonists by synthesizing a series of derivatives and biologically evaluating …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.